Isoquinine
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Overview
Description
Isoquinine, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₄N₂O₂ and its molecular weight is 324.42. The purity is usually 95%.
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Safety and Hazards
Future Directions
Isoquinoline analogs have become a focus of therapeutic research because of their wide range of biological characteristics . They are extensively used as pharmaceuticals and have high probabilities of success . This suggests that there could be new and better drugs discovered from the original naturally occurring isoquinoline alkaloids in the future .
Mechanism of Action
Target of Action
Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound . It is a part of many natural plant alkaloids .
Mode of Action
Isoquinoline alkaloids, which include Isoquinine, are known to exhibit a wide range of biological activities . .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are derived from the aromatic amino acid tyrosine . The biosynthetic pathways of isoquinoline alkaloids proceed via tyrosine generating dopamine and p-hydroxyphenylacetaldehyde . .
Result of Action
Isoquinoline alkaloids are known to have potential antioxidant properties . They can induce cell cycle arrest, apoptosis, and autophagy, leading to cell death
Action Environment
It’s known that the antioxidative action of isoquinoline alkaloids, which include this compound, can be influenced by the environment . For example, the antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isoquinine are largely determined by its alkaloid structure. Alkaloids are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Given its alkaloid nature, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an alkaloid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "Isoquinine can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-methoxynaphthalene", "ethyl 2-bromopropionate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ammonium chloride", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "methyl iodide", "magnesium", "ethyl bromide", "quinine" ], "Reaction": [ "2-methoxynaphthalene is reacted with ethyl 2-bromopropionate in the presence of sodium ethoxide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is reduced with sodium borohydride to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with acetic acid and hydrochloric acid to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is then reacted with sodium hydroxide and ammonium chloride to form 1-(2-methoxynaphthalen-1-yl)propan-2-amine hydrochloride.", "The above product is then reacted with sulfuric acid and potassium permanganate to form 1-(2-methoxynaphthalen-1-yl)propan-2-one.", "The above product is then reacted with sodium bisulfite to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with sodium carbonate and methyl iodide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl methyl ether.", "The above product is then reacted with magnesium and ethyl bromide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl magnesium bromide.", "The above product is then reacted with quinine to form Isoquinine." ] } | |
CAS No. |
697260-51-8 |
Molecular Formula |
C₂₀H₂₄N₂O₂ |
Molecular Weight |
324.42 |
Synonyms |
(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol |
Origin of Product |
United States |
Q1: What is the significance of the positional isomerization of quinine to isoquinine?
A1: The paper "Positional isomerization of quinine and quinidine via rhodium on alumina catalysis: practical one-step synthesis of Δ3,10-isoquinine and Δ3,10-isoquinidine" [] presents a novel method for synthesizing Δ3,10-isoquinine and Δ3,10-isoquinidine from quinine and quinidine, respectively. This is significant because traditional methods for synthesizing these isomers are complex and inefficient. This new method utilizes a rhodium on alumina catalyst and offers a more practical, one-step approach, potentially impacting the accessibility and study of these compounds.
Q2: How does the structure of this compound relate to its potential as an antimalarial agent?
A2: While the provided abstracts do not contain specific information about the antimalarial activity of this compound, the paper "91. Antiplasmodial action and chemical constitution. Part VII. Derivatives of quinine and this compound" [] suggests a link between the chemical structure of quinine derivatives, including potentially this compound, and their activity against Plasmodium, the parasite responsible for malaria. This highlights the importance of studying the structure-activity relationship (SAR) of these compounds to develop more effective antimalarial drugs. Further research exploring the specific structural features of this compound and their impact on its antimalarial activity would be valuable.
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